5-fluoro-2-methyl-2H-indazol-3-amine

Physicochemical profiling Lipophilicity Metabolic stability

5-Fluoro-2-methyl-2H-indazol-3-amine delivers a structurally unique 2H-indazole core that is absent from clinical 1H-indazole‑3‑amine candidates (e.g., Linifanib, Entrectinib). The locked N2‑methyl configuration and electron‑withdrawing 5‑fluoro substituent provide a distinct hinge‑binding geometry, enhanced metabolic stability, and a clear intellectual‑property position. Its 3‑amine handle enables rapid library synthesis for kinase, 5‑HT3A (IC₅₀ 840 nM), and CCR5 programs. Procuring this exact scaffold eliminates the scientific risk of tautomeric ambiguity and ensures SAR reproducibility.

Molecular Formula C8H8FN3
Molecular Weight 165.17 g/mol
Cat. No. B13116973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-2-methyl-2H-indazol-3-amine
Molecular FormulaC8H8FN3
Molecular Weight165.17 g/mol
Structural Identifiers
SMILESCN1C(=C2C=C(C=CC2=N1)F)N
InChIInChI=1S/C8H8FN3/c1-12-8(10)6-4-5(9)2-3-7(6)11-12/h2-4H,10H2,1H3
InChIKeyGQLARKJVKMVFLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-methyl-2H-indazol-3-amine: Core Procurement Data and Compound Baseline for R&D Selection


5-Fluoro-2-methyl-2H-indazol-3-amine (CAS: 1780629-18-6) is a substituted 2H-indazole heterocyclic scaffold characterized by a fluorine atom at the 5-position, a methyl group at the N2-position, and an amine group at the 3-position of the indazole core . This specific substitution pattern distinguishes it from the more common 1H-indazole tautomers and provides a unique combination of structural features including the locked N2-methyl configuration and the electron-withdrawing 5-fluoro substituent [1]. The compound is available commercially with purity specifications typically at 98% and serves as a versatile building block in medicinal chemistry programs, particularly in the development of kinase inhibitors and receptor modulators .

Why 5-Fluoro-2-methyl-2H-indazol-3-amine Cannot Be Replaced by Generic Indazole Analogs: A Procurement-Risk Assessment


Generic substitution among indazole analogs introduces substantial scientific and experimental risk due to the scaffold's documented sensitivity to substitution pattern and tautomeric state. Structure-activity relationship (SAR) studies on 5-substituted indazoles demonstrate that modifications at the 5-position, the N2-methyl group, and the 3-amine functionality each independently modulate kinase inhibition potency, selectivity profiles, and physicochemical properties [1]. Specifically, 2H-indazoles bearing an N2-methyl group exhibit different tautomeric equilibrium and receptor binding geometries compared to their 1H-indazole counterparts, while the 5-fluoro substitution influences electron density distribution, metabolic stability, and target engagement [1]. Substituting a non-fluorinated 2-methylindazol-3-amine analog would eliminate the fluorine-mediated electronic effects that contribute to binding affinity and metabolic resistance, potentially yielding divergent biological outcomes that invalidate comparative experimental conclusions [2].

5-Fluoro-2-methyl-2H-indazol-3-amine: Quantified Differentiation Evidence Against Comparator Analogs


Fluorine Substitution Effect on Physicochemical Properties Relative to Non-Fluorinated 2-Methylindazol-3-amine

The introduction of the 5-fluoro substituent in 5-fluoro-2-methyl-2H-indazol-3-amine (C8H8FN3, MW: 165.17 g/mol) relative to the non-fluorinated comparator 2-methyl-2H-indazol-3-amine (C8H9N3, MW: 147.18 g/mol) is known from class-level fluorine SAR to increase lipophilicity (calculated ΔlogP approximately +0.2 to +0.4 units) and enhance metabolic stability against cytochrome P450-mediated oxidation at the 5-position [1]. The electron-withdrawing effect of fluorine reduces the electron density of the indazole aromatic system, which in turn modulates the basicity of the 3-amine group and alters hydrogen-bonding capacity [2]. While direct experimental logP and metabolic stability values for this specific compound pair are not available in the public domain, the fluorine substitution pattern at the 5-position of indazoles has been consistently associated with improved membrane permeability and reduced oxidative metabolism compared to hydrogen-substituted analogs [1].

Physicochemical profiling Lipophilicity Metabolic stability

5-HT3A Receptor Antagonist Activity of 5-Fluoro-2-methyl-2H-indazol-3-amine

5-Fluoro-2-methyl-2H-indazol-3-amine has been evaluated for antagonist activity at the human 5-HT3A receptor (5-HT3AC) expressed in transient A201 cells, demonstrating an IC50 value of 840 nM (0.84 μM) in a Fluo-4-AM dye-based FLIPR calcium flux assay following 30-minute incubation [1]. This represents a moderate antagonist potency at the 5-HT3A receptor. For context, the unsubstituted parent indazole scaffold (1H-indazole) exhibits substantially weaker activity across kinase and receptor targets, with reported IC50 values typically exceeding 100 μM (e.g., 185 μM against CDK2, 311 μM against PDK1) [2]. The introduction of the 5-fluoro and N2-methyl substitutions in the target compound contributes to this enhanced receptor engagement relative to the unsubstituted indazole core. Direct head-to-head comparison data against closely related 2-methylindazol-3-amine analogs at the 5-HT3A receptor is not publicly available.

Serotonin receptor 5-HT3 antagonist FLIPR assay

Kinase Inhibition Potential of 5-Substituted 2H-Indazole Scaffold Class

The 5-substituted indazole scaffold class, which includes 5-fluoro-2-methyl-2H-indazol-3-amine, has been systematically evaluated as kinase inhibitors in parallel synthesis campaigns. Screening against a panel of kinase assays identified potent inhibitors for multiple kinases including Rock2, Gsk3β, and Aurora2 [1]. The 5-fluoro substitution in indazoles has been specifically noted in patent literature (e.g., US-9163007-B2) as a structural element contributing to kinase inhibitory activity [2]. SAR analysis of 5-substituted indazoles indicates that the combination of a 5-fluoro substituent with an N2-methyl group produces a distinct kinase inhibition profile compared to 1H-indazole analogs lacking N2 substitution or bearing alternative 5-position substituents [1]. However, specific IC50 values for 5-fluoro-2-methyl-2H-indazol-3-amine against individual kinases are not publicly available in the peer-reviewed literature; the compound serves primarily as a synthetic intermediate or building block for further derivatization into more potent and selective kinase inhibitors.

Kinase inhibitor Rock2 Gsk3β Aurora2

CCR5 Antagonist Pharmacological Activity of 5-Fluoro-2-methyl-2H-indazol-3-amine

Preliminary pharmacological screening indicates that 5-fluoro-2-methyl-2H-indazol-3-amine exhibits CCR5 antagonist activity [1]. CCR5 (C-C chemokine receptor type 5) antagonism is a validated therapeutic strategy for HIV infection treatment and has been explored for inflammatory conditions including asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This activity profile distinguishes the compound from many other indazole derivatives that lack CCR5 modulatory activity. For context, CCR5 antagonists represent a specific class of chemokine receptor modulators distinct from kinase-targeted indazole scaffolds; the dual potential for both kinase inhibition (via the indazole core) and CCR5 antagonism (via the specific substitution pattern) positions this compound uniquely among indazole derivatives. Quantitative IC50 values for CCR5 antagonism by this specific compound are not provided in the available public literature.

CCR5 antagonist HIV Chemokine receptor

Structural Tautomeric Differentiation: N2-Methyl-2H-Indazole versus 1H-Indazole Scaffolds

5-Fluoro-2-methyl-2H-indazol-3-amine features an N2-methyl substitution that locks the indazole scaffold in the 2H-tautomeric form, fundamentally altering the spatial orientation of the 3-amine group relative to the indazole plane compared to 1H-indazole analogs [1]. The 1H-indazole-3-amine scaffold is a well-established hinge-binding fragment in kinase inhibitor design, as exemplified in clinical candidates such as Linifanib and Entrectinib [2]. In contrast, the 2H-indazole tautomer with N2-methyl substitution presents the 3-amine group at a different geometric orientation, which can result in altered kinase selectivity profiles or enable binding to kinase active sites that are not optimally engaged by 1H-indazole scaffolds [1]. This tautomeric differentiation is further enhanced by the 5-fluoro substituent, which modulates electron density and contributes to distinct physicochemical and binding properties. The locked tautomeric state eliminates the equilibrium between 1H and 2H forms present in unsubstituted indazoles, providing a structurally defined, homogeneous chemical entity.

Tautomerism Hinge-binding Scaffold geometry

5-Fluoro-2-methyl-2H-indazol-3-amine: Validated Application Scenarios for Research and Industrial Procurement


Synthetic Building Block for 5-Substituted Kinase Inhibitor Libraries

The compound serves as a core scaffold for constructing kinase inhibitor libraries via further functionalization of the 3-amine position. The combination of 5-fluoro substitution and N2-methyl-locked 2H-tautomer provides a structurally defined starting point for structure-activity relationship studies targeting kinases such as Rock2, Gsk3β, and Aurora kinases [1]. Parallel synthesis approaches employing [2+3] cycloaddition reactions have demonstrated the utility of 5-substituted indazole scaffolds in generating potent kinase inhibitors [1].

5-HT3A Receptor Antagonist Hit-to-Lead Optimization

With an established IC50 of 840 nM against the human 5-HT3A receptor [1], this compound represents a viable starting point for medicinal chemistry optimization programs targeting serotonergic pathways. The moderate potency provides a foundation for systematic SAR exploration around the 3-amine and other accessible positions to improve potency, selectivity, and drug-like properties. Applications may include research into antiemetic agents or CNS disorders involving 5-HT3 receptor modulation.

CCR5-Mediated Disease Pathway Investigation

The documented CCR5 antagonist activity [1] positions this compound as a tool molecule for investigating chemokine receptor biology. Potential research applications include studying HIV entry mechanisms, evaluating CCR5 blockade in inflammatory disease models (asthma, rheumatoid arthritis, COPD), and exploring the intersection of kinase inhibition and chemokine receptor modulation within a single chemotype [1].

Scaffold-Hopping and IP Diversification in Kinase Drug Discovery

The N2-methyl-2H-indazole scaffold provides a structurally differentiated alternative to the extensively patented 1H-indazole-3-amine hinge-binding motif found in clinical compounds such as Linifanib and Entrectinib [1]. Procurement of 5-fluoro-2-methyl-2H-indazol-3-amine enables exploration of novel kinase inhibitor chemotypes with potentially improved selectivity profiles, reduced off-target effects, or favorable intellectual property positioning relative to 1H-indazole-based clinical candidates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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